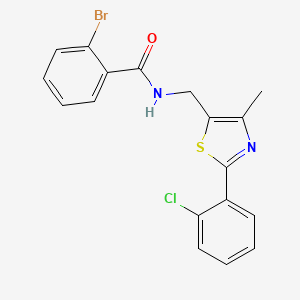
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a chlorothiophene moiety, and a pyridazine ring
作用机制
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties . They have been reported to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that multiple biochemical pathways could be affected . For instance, anti-inflammatory properties suggest an interaction with the inflammatory response pathway, while anti-microbial properties indicate an effect on microbial growth and proliferation pathways .
Pharmacokinetics
Thiophene-based compounds are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the wide range of therapeutic properties of thiophene-based compounds, it can be inferred that the compound could have various effects at the molecular and cellular level . For instance, anti-inflammatory properties suggest a reduction in inflammation at the cellular level, while anti-microbial properties indicate an inhibition of microbial growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chlorothiophene Moiety: The synthesis begins with the chlorination of thiophene to introduce the chlorine atom at the 5-position.
Sulfonylation: The chlorothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl chloride intermediate.
Coupling with Pyridazine: The sulfonyl chloride intermediate is reacted with a pyridazine derivative under basic conditions to form the desired sulfonyl oxy-pyridazine compound.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and chlorothiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
相似化合物的比较
Similar Compounds
Ethyl 4-(((5-bromothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-(((5-methylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-3-26-18(23)17-13(27-29(24,25)16-9-8-14(19)28-16)10-15(22)21(20-17)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPEAKRUFHQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B2853745.png)
acetate](/img/structure/B2853747.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)

![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid](/img/structure/B2853753.png)
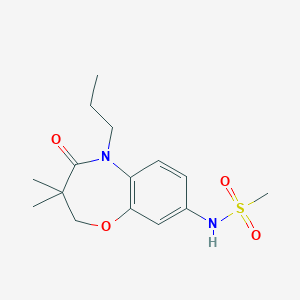
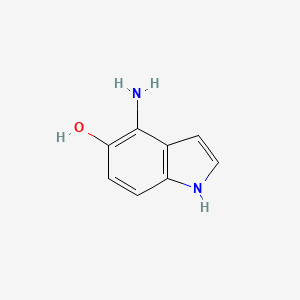
![methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2853756.png)
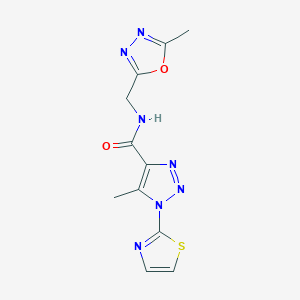
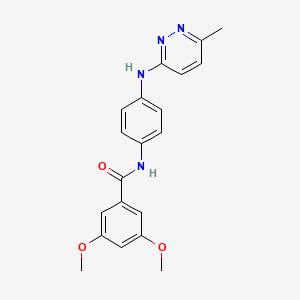
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)
